molecular formula C24H33N5O2S B10801905 8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B10801905
M. Wt: 455.6 g/mol
InChI Key: CVGYBYVAZWGVQN-UHFFFAOYSA-N
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Description

8-Butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a structurally complex polycyclic compound featuring a tetracyclic core with fused oxa (oxygen), thia (sulfur), and triaza (three nitrogen) heterocycles. Key structural attributes include:

  • A butyl chain at position 8, contributing to lipophilicity.
  • A morpholine-ethylamine side chain at position N-13, which may enhance solubility and target binding via hydrogen bonding.
  • A 5-oxa-11-thia-9,14,16-triaza framework, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.

Properties

Molecular Formula

C24H33N5O2S

Molecular Weight

455.6 g/mol

IUPAC Name

8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C24H33N5O2S/c1-4-5-6-18-17-14-31-24(2,3)13-16(17)19-20-21(32-23(19)28-18)22(27-15-26-20)25-7-8-29-9-11-30-12-10-29/h15H,4-14H2,1-3H3,(H,25,26,27)

InChI Key

CVGYBYVAZWGVQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NCCN5CCOCC5

Origin of Product

United States

Preparation Methods

The synthesis of WAY-324075 involves multiple steps, starting with the preparation of the pyrano-pyrido-thieno-pyrimidine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-324075 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

WAY-324075 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: WAY-324075 is investigated for its potential use in treating various diseases due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-324075 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Biological Activity

The compound 8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic molecule with significant potential in medicinal chemistry due to its unique tetracyclic structure and the presence of various heteroatoms such as nitrogen, oxygen, and sulfur. This article explores the biological activity of this compound, including its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by:

  • Tetracyclic structure : This structural feature is common among various biologically active compounds.
  • Functional groups : The presence of morpholine and amine functionalities suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. Specifically:

  • Antimicrobial Activity : The morpholine moiety is associated with antimicrobial properties in various derivatives.
  • Anticancer Potential : Structural analogs have shown efficacy against cancer cell lines.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to the target compound:

Compound NameStructural FeaturesBiological Activity
8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa...Tetracyclic with morpholinePotential antimicrobial/anticancer
TetracyclineTetracyclic structureAntibacterial
Morpholine derivativesMorpholine ringAntimicrobial
Thiazole derivativesThiazole ringAnticancer/antimicrobial

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigated the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to the target compound exhibited significant antibacterial activity .
  • Anticancer Research :
    • Research focusing on tetracyclic compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance, derivatives of tetracycline were found to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation .
  • Mechanistic Insights :
    • The biological activity may be attributed to the compound's ability to interact with specific cellular targets such as ribosomes or enzymes involved in nucleic acid synthesis. Further studies are needed to elucidate these mechanisms .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Potential synthetic routes include:

  • Formation of the tetracyclic core.
  • Introduction of functional groups through nucleophilic substitutions.
  • Optimization steps to enhance yield and purity.

Each synthetic pathway requires careful consideration of reaction conditions to maximize efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, synthesized and characterized in the literature, provide insights into structure-activity relationships (SAR). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Biological Activity
Target Compound Tetracyclic (oxa/thia/triaza) Butyl, morpholin-ethyl, dimethyl ~500 (estimated) ~3.5 Hypothesized kinase inhibition
N-(5-Methoxynaphthalen-2-yl)-N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Benzothienopyrimidine Methoxynaphthyl, dimethylamine 407.5 4.2 Anticancer (kinase inhibition)
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza Dimethylaminophenyl, benzothiazol ~450 (estimated) 2.8 Antimicrobial/antifungal
(17Z)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines Imidazopyridine Fluorophenyl, methyl ~300 (estimated) 3.0 Antibacterial/antifungal

Structural and Functional Insights

Substituent Effects :

  • The morpholine-ethylamine side chain in the target compound likely enhances solubility and target affinity (e.g., kinase ATP-binding pockets) compared to lipophilic groups like methoxynaphthyl or fluorophenyl .
  • Butyl vs. Methyl Chains : The longer butyl chain may increase membrane permeability but reduce aqueous solubility relative to methyl groups in imidazopyridines .

Biological Activity :

  • While the target compound’s activity is uncharacterized in the evidence, docking studies () suggest tetracyclic heterocycles with morpholine side chains are enriched in kinase inhibitor screens .
  • Antimicrobial activity in analogs () correlates with electron-withdrawing groups (e.g., fluorine), which are absent in the target compound .

Research Findings and Methodological Context

Synthesis and Characterization: The target compound’s synthesis may resemble benzothienopyrimidine derivatives (), where sodium hydride and iodomethane are used for alkylation . Spirocyclic analogs () employ condensation reactions between diketones and amines, suggesting similar strategies for forming the tetracyclic core .

Structural Determination :

  • SHELX software () is widely used for crystallographic refinement of such complex heterocycles, ensuring accurate 3D structural data .

Virtual Screening :

  • Chemical Space Docking () prioritizes compounds with favorable docking scores. The target compound’s structural complexity may have led to its selection over simpler analogs during filtering steps .

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